molecular formula C15H18ClN5O B2461316 4-(azepane-1-carbonyl)-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291843-00-9

4-(azepane-1-carbonyl)-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2461316
CAS No.: 1291843-00-9
M. Wt: 319.79
InChI Key: KQURTUXQOOOPQY-UHFFFAOYSA-N
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Description

Azepan-1-yl(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

azepan-1-yl-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-11-6-5-7-12(10-11)17-14-13(18-20-19-14)15(22)21-8-3-1-2-4-9-21/h5-7,10H,1-4,8-9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQURTUXQOOOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-carbonyl)-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the triazole intermediate.

    Attachment of the Azepane Ring: The azepane ring is attached through a condensation reaction, where the triazole derivative reacts with an azepane precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the azepane ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Azepan-1-yl(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(azepane-1-carbonyl)-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(4-tert-butylphenyl)methanone
  • Phenyl (4-tosylpiperazin-1-yl)methanone
  • Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone

Uniqueness

Azepan-1-yl(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is unique due to its specific combination of the azepane ring, chlorophenyl group, and triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(azepane-1-carbonyl)-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine is a compound that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article focuses on the biological activities associated with this specific compound, synthesizing existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN4OC_{15}H_{17}ClN_{4}O, with a molecular weight of approximately 302.78 g/mol. The compound features a triazole ring which is known for its role in various biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. Specifically, compounds containing the 1,2,3-triazole scaffold have been evaluated for their efficacy against various cancer cell lines. For instance:

  • Study Findings : One study synthesized a series of triazole derivatives and tested them against several cancer cell lines using the XTT assay. The results indicated significant cytotoxicity in compounds bearing a 3-amino-1,2,4-triazole core, suggesting that modifications to this core can enhance anticancer activity .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound 2.6MCF-7 (Breast)0.054Induces apoptosis
Compound 4.6A549 (Lung)0.048Inhibits tubulin polymerization

Anti-inflammatory Activity

Triazole derivatives have also been reported to exhibit anti-inflammatory properties. A review highlighted that certain triazole-linked compounds demonstrated significant anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound interacts with FGFRs, leading to the inhibition of several downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the compound against various human cancer cell lines including breast (MCF-7), lung (A549), and prostate (DU-145). The study found that the compound exhibited promising anticancer activity across these lines, particularly in MCF-7 cells where it induced apoptosis at low concentrations.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of triazole derivatives similar to our compound. It was found that certain modifications significantly enhanced their efficacy against inflammatory markers in vitro.

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